molecular formula C8H7Cl2F2NO B1447322 4,5-Dichloro-2-(difluoromethoxy)benzylamine CAS No. 1803714-16-0

4,5-Dichloro-2-(difluoromethoxy)benzylamine

Cat. No.: B1447322
CAS No.: 1803714-16-0
M. Wt: 242.05 g/mol
InChI Key: RFPMLYGHBRPVLR-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzylamine is a halogen-substituted benzylamine derivative characterized by chlorine atoms at the 4- and 5-positions of the benzene ring and a difluoromethoxy group at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

[4,5-dichloro-2-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPMLYGHBRPVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzylamine typically involves the reaction of 4,5-dichloro-2-fluorobenzylamine with difluoromethylating agents. One common method includes the use of difluoromethyl ethers in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where 4,5-Dichloro-2-(difluoromethoxy)benzylamine is utilized. Its structural characteristics allow it to serve as an important intermediate in drug synthesis.

Case Study: Cancer Treatment

Research has indicated that derivatives of this compound can act as potent inhibitors of enzymes related to cancer pathways. For instance, studies on fluorinated derivatives have shown promising results in inhibiting histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival. Enhanced fluorination was correlated with increased potency against HDACs, suggesting potential for developing HDAC inhibitors based on this compound's structure.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various studies. The presence of fluorine atoms has been linked to increased lipophilicity, which enhances the compound's ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of fluorinated nitroaromatic compounds found that those with structures similar to this compound exhibited significant activity against resistant bacterial strains. This highlights the compound's potential application in treating infections caused by multi-drug resistant bacteria.

Materials Science Applications

In materials science, this compound is utilized for developing advanced materials such as polymers and coatings.

Data Table: Comparison with Similar Compounds

Compound NameKey FeaturesApplications
This compoundHalogenated amine; potential enzyme inhibitorPharmaceuticals, antimicrobial agents
1-Bromo-4-difluoromethoxy-3-fluoro-2-nitrobenzeneIntermediate in drug synthesis; advanced materialsDrug development, materials science
1-Bromo-2-fluoro-4-methoxybenzeneLacks nitro group; less reactiveOrganic synthesis

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from evidence-based

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine Chlorines at 3,5-positions; difluoromethoxy at 2-position; benzylamine core C₈H₇Cl₂F₂NO ~255.0 (estimated) Pharmaceutical intermediate; structural isomer with distinct electronic effects.
2-(Difluoromethoxy)benzylamine No chlorine substituents; difluoromethoxy at 2-position C₈H₉F₂NO 173.16 Pharmaceutical intermediate; simpler analog used in structure-activity studies.
4,5-Dichloro-2-(difluoromethoxy)cinnamic acid Cinnamic acid backbone with 4,5-dichloro and 2-difluoromethoxy substituents Not explicitly given Not provided Potential enzyme inhibition due to carboxylic acid group; differs in solubility and acidity.
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- Benzimidazole core with 4,5-dichloro and 2-trifluoromethyl groups C₈H₃Cl₂F₃N₂ 255.02 Herbicide (flax/cereals); high lipophilicity; irritant with liver toxicity risks.
4,5-Dichloro-2-(2-chlorobenzyl)pyridazin-3-one Pyridazinone core with 4,5-dichloro and 2-chlorobenzyl groups C₁₁H₇Cl₃N₂O ~297.5 (estimated) Antimicrobial (DsbB inhibitor); heterocyclic core targets bacterial redox systems.
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate Ester derivative with 3,5-dichloro and 2-difluoromethoxy groups C₁₀H₈Cl₂F₂O₃ 285.07 High-purity pharmaceutical intermediate; positional isomer impacts binding affinity.

Key Research Findings and Comparative Analysis

Structural and Electronic Effects

  • Positional Isomerism: Chlorine substitution at 4,5- vs. 3,5-positions (e.g., [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine vs.
  • Functional Group Impact : The difluoromethoxy group enhances metabolic stability compared to methoxy analogs due to reduced electron-donating effects, as seen in intermediates like 2-(Difluoromethoxy)benzylamine .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in benzimidazole derivatives increases logP (3.407) compared to difluoromethoxy-substituted benzylamines, enhancing membrane permeability but raising toxicity concerns .
  • Solubility : Esters like Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate exhibit higher lipophilicity than polar benzylamines, influencing formulation strategies .

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)benzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and specific case studies related to the biological activity of this compound.

This compound is characterized by its dichloro and difluoromethoxy substituents, which may enhance its interaction with biological targets. The compound's structure can be represented as follows:

C9H8Cl2F2NO\text{C}_9\text{H}_8\text{Cl}_2\text{F}_2\text{N}\text{O}

The biochemical properties of this compound suggest significant interactions with various enzymes and proteins. Research indicates that it may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

PropertyValue
Molecular Weight239.07 g/mol
SolubilitySoluble in DMSO
StabilityStable under standard conditions

Cellular Effects

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human Jurkat T-lymphocyte cells and mouse renal carcinoma (Renca) cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
Jurkat5.0
Renca3.5
HepG2 (Liver)7.0

Molecular Mechanism

The molecular mechanism of action for this compound involves binding to specific biomolecules, leading to the modulation of enzyme activities and signaling pathways. Studies suggest that the compound may inhibit certain kinases involved in cancer cell proliferation .

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, revealing that it inhibited cell growth more effectively than standard chemotherapeutics like 5-fluorouracil. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Antimicrobial Properties : In another investigation, the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial properties.

Table 3: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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